molecular formula C19H24N2 B1617644 N,1-dibenzylpiperidin-4-amine CAS No. 202198-91-2

N,1-dibenzylpiperidin-4-amine

Cat. No. B1617644
M. Wt: 280.4 g/mol
InChI Key: ZZWIYXVNVZCOSL-UHFFFAOYSA-N
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Description

N,1-dibenzylpiperidin-4-amine , also known by its IUPAC name N,1-dibenzyl-4-piperidinamine , is a chemical compound with the molecular formula C₁₉H₂₄N₂ . It belongs to the class of piperidine derivatives and features two benzyl groups attached to the piperidine ring. This compound has been of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.



Synthesis Analysis

The synthesis of N,1-dibenzylpiperidin-4-amine involves the reaction of piperidine with benzyl halides (such as benzyl chloride or benzyl bromide) under appropriate conditions. The nucleophilic substitution of the halide group by the piperidine nitrogen leads to the formation of the desired product. Various synthetic routes exist, and the choice of reagents and conditions depends on the specific research context.



Molecular Structure Analysis

The molecular structure of N,1-dibenzylpiperidin-4-amine consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) with two benzyl substituents. The benzyl groups are attached to the nitrogen atom of the piperidine ring. The compound’s three-dimensional arrangement influences its properties and reactivity.



Chemical Reactions Analysis

N,1-dibenzylpiperidin-4-amine can participate in several chemical reactions, including:




  • Reductive Amination : The compound can undergo reductive amination with aldehydes or ketones to form secondary amines. This reaction is valuable for introducing functional groups onto the piperidine ring.




  • Nucleophilic Substitution : The benzyl groups can be replaced by other nucleophiles, leading to the synthesis of various derivatives. For example, substitution with alkyl or aryl groups can modify the compound’s pharmacological properties.




  • Catalytic Hydrogenation : The reduction of the double bond in the piperidine ring using a suitable catalyst can yield saturated derivatives.





Physical And Chemical Properties Analysis


  • Physical State : N,1-dibenzylpiperidin-4-amine typically appears as an oily liquid .

  • Melting Point : The compound’s melting point is approximately room temperature .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.


Scientific Research Applications

Neurogenic and Neuroprotective Properties

N,1-dibenzylpiperidin-4-amine and its hybrids have shown promising results in the research of neurodegenerative diseases like Alzheimer's. These compounds exhibit a multifunctional profile, including neurogenic, antioxidant, cholinergic, and neuroprotective properties. They are effective in promoting the maturation of neural stem cells into neurons and protecting neural cells from oxidative stress. Additionally, they inhibit human acetylcholinesterase (AChE) and prevent β-amyloid aggregation, which is crucial in Alzheimer's disease research (López-Iglesias et al., 2014).

Fluorescence Enhancement for Photochemical Applications

In photochemical studies, derivatives of N,1-dibenzylpiperidin-4-amine, like N-phenyl substituted 4-aminostilbenes, have shown significant fluorescence enhancement. This property is crucial for applications in optical materials and sensors. The introduction of N-phenyl substituents leads to more planar ground-state geometry, enhancing fluorescence quantum yields and making these compounds valuable for photochemical research (Yang et al., 2002).

Anthelmintic Activity

Research into anthelmintic activity has found that N-benzylidenepyridin-4-amines, which can be related to N,1-dibenzylpiperidin-4-amine, exhibit significant activity against parasites. The synthesized compounds in this class have shown promising results in paralyzing and killing earthworms, which serves as a model for studying anthelmintic drugs (Dutta, 2014).

Medical and Chemical Synthesis Applications

Additional research on N,1-dibenzylpiperidin-4-amine derivatives shows potential in medical and chemical synthesis applications. For instance, some derivatives have been studied as cholinesterase and monoamine oxidase dual inhibitors, which are relevant in treating neurological disorders like Parkinson's and Alzheimer's disease (Bautista-Aguilera et al., 2014).

Safety And Hazards


  • Hazard Statements : N,1-dibenzylpiperidin-4-amine may pose risks to health. Common hazard statements include H302 (harmful if swallowed) , H315 (causes skin irritation) , H318 (causes serious eye damage) , and H335 (may cause respiratory irritation) .

  • Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Future research on N,1-dibenzylpiperidin-4-amine should focus on:



  • Pharmacological Studies : Investigate its potential as a drug candidate or ligand for specific targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or selectivity.

  • Toxicology and Metabolism : Assess its safety profile and metabolic fate.


properties

IUPAC Name

N,1-dibenzylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)15-20-19-11-13-21(14-12-19)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWIYXVNVZCOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275732
Record name N,1-Dibenzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dibenzylpiperidin-4-amine

CAS RN

202198-91-2
Record name N,1-Dibenzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CE Allen, CL Chow, JJ Caldwell, IM Westwood… - Bioorganic & medicinal …, 2013 - Elsevier
With the success of protein kinase inhibitors as drugs to target cancer, there is a continued need for new kinase inhibitor scaffolds. We have investigated the synthesis and kinase …
A Feula, JS Fossey
Number of citations: 0

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